Here are some specific scientific research applications of 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane:
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane is a synthetic compound characterized by its unique molecular structure, which includes five ether linkages and two azide functional groups. Its molecular formula is with a molecular weight of approximately 332.36 g/mol. This compound is primarily utilized in research settings, particularly in the fields of click chemistry and bioconjugation due to its reactivity and ability to form stable linkages with other molecules .
The compound is known for its role as a cross-linking reagent in click chemistry reactions. It readily undergoes 1,3-dipolar cycloaddition with terminal alkynes or cyclooctynes to produce stable triazole linkages. These reactions can be catalyzed by copper or can occur through strain-promoted mechanisms, making it versatile for various applications in chemical biology and materials science.
While specific biological activity data for 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane is limited, compounds containing azide functionalities are generally explored for their potential in drug delivery systems and targeted therapies. The ability of azides to form stable conjugates with biomolecules makes them attractive for use in biological studies. The compound's mechanism of action involves altering cellular processes through cross-linking various biomolecules.
The synthesis of 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane typically involves the following steps:
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane has several notable applications:
Research on interaction studies focuses on the reactivity of 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane with various alkyne-containing compounds. These studies help elucidate the kinetics and mechanisms of the click reactions it undergoes. Factors such as solvent choice and temperature conditions significantly influence the efficiency of these interactions.
Several compounds share structural similarities with 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane. Here are some notable examples:
Compound Name | CAS Number | Molecular Weight | Unique Features |
---|---|---|---|
1,11-Diazido-3,6,9-trioxaundecane | Not specified | ~244.25 g/mol | Shorter chain length; used as a bifunctional linker in click chemistry. |
1-Azido-2-propanol | Not specified | Varies | Simpler structure with one azide group; used in diverse applications. |
Polyethylene glycol diazide | Not specified | Varies | Features multiple azide groups; utilized for creating hydrophilic surfaces. |
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane stands out due to its specific arrangement of five ether linkages combined with dual azide functionalities. This configuration allows for versatile applications in both chemical synthesis and biological contexts that are not as prevalent in shorter-chain analogs like 1,11-Diazido-3,6,9-trioxaundecane .
Desymmetrization of symmetric OEG precursors represents a foundational strategy for introducing azide functionalities at both termini. A prominent method involves the sequential modification of hydroxyl-terminated OEGs through selective etherification and azidation. For instance, hexa(ethylene glycol) can be converted into a diazide derivative via ditosylation followed by nucleophilic substitution with sodium azide [3]. This approach leverages the reactivity of primary alcohols, which are first converted to tosylates using tosyl chloride in the presence of a base. Subsequent displacement with azide ions yields the desired 1,17-diazido product [3].
An alternative desymmetrization route employs propargyl bromide to install alkyne termini on OEGs, which are later functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, treatment of tetra(ethylene glycol) with propargyl bromide in tetrahydrofuran (THF) using sodium hydride as a base generates a dialkyne intermediate [2]. This intermediate undergoes mesylation and azidation to produce the diazide derivative [2]. Such methodologies highlight the versatility of OEG backbones in accommodating diverse functional groups while maintaining structural integrity.
The synthesis of 1,17-diazido-3,6,9,12,15-pentaoxaheptadecane often involves multi-step sequences to ensure precise control over functional group placement. A representative protocol begins with the monoalkylation of OEGs using propargyl bromide. For instance, hexa(ethylene glycol) is treated with sodium hydride in THF, followed by slow addition of propargyl bromide to yield a propargyl-terminated OEG [2]. The reaction is conducted at 60°C for 15 hours to maximize conversion, with subsequent purification via silica gel chromatography [2].
Following propargylation, mesyl chloride (MsCl) is employed to convert terminal hydroxyl groups into mesylates. A solution of MsCl in dichloromethane (DCM) is added dropwise to the OEG derivative in the presence of triethylamine, facilitating the formation of mesylate intermediates [2]. These intermediates are highly reactive toward nucleophilic displacement, enabling efficient azidation upon treatment with sodium azide in dimethylformamide (DMF) at 65°C [2]. The final product is isolated through solvent extraction and column chromatography, with yields exceeding 90% under optimized conditions [2].
Scaling the synthesis of 1,17-diazido-3,6,9,12,15-pentaoxaheptadecane presents challenges related to reagent handling and purification. Sodium azide, a critical reagent, requires careful management due to its toxicity and potential for explosive decomposition [2]. Large-scale reactions often employ continuous addition techniques to mitigate exothermic effects during mesylation and azidation steps. For example, syringe pumps are used to control the rate of MsCl addition, ensuring consistent reaction temperatures and minimizing side reactions [2].
Purification at scale necessitates alternatives to traditional column chromatography. Liquid-liquid extraction and fractional crystallization have been explored, though these methods may compromise yield when applied to long-chain OEG derivatives [2]. Recent advances in continuous flow chemistry offer promising solutions, enabling in-line purification via membrane-based separation techniques [2]. Such innovations are critical for producing gram-scale quantities of high-purity diazido-OEGs required for biomedical applications.
A persistent challenge in synthesizing 1,17-diazido-3,6,9,12,15-pentaoxaheptadecane lies in achieving regioselective functionalization without over- or under-azidation. Symmetrical OEGs are prone to incomplete conversion, leading to mixtures of mono- and diazide products [3]. To address this, researchers have developed kinetic control strategies using silver oxide (Ag₂O) as a mild oxidizing agent during mesylation [2]. This approach suppresses side reactions and improves diazide selectivity, particularly for OEGs with eight or more ethylene glycol units [2].
Innovations in click chemistry have further expanded the utility of diazido-OEGs. Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) enables the synthesis of PEG-based hydrogels without metal catalysts, broadening biocompatibility [2]. Additionally, photochemical azidation methods using ultraviolet (UV) light and photoactive reagents are being explored to streamline functionalization steps [3]. These advancements underscore the dynamic interplay between synthetic methodology and application-driven design in OEG chemistry.
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